(2-Nitro-1-phenylsulfanylethyl)benzene
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Overview
Description
(2-Nitro-1-phenylsulfanylethyl)benzene is an organic compound with the molecular formula C14H13NO4S It is a derivative of benzene, featuring a nitro group and a phenylsulfanyl group attached to an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitro-1-phenylsulfanylethyl)benzene typically involves the nitration of 1-phenylsulfanylethylbenzene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction conditions usually require controlled temperatures to avoid over-nitration and ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(2-Nitro-1-phenylsulfanylethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and catalysts like molybdenum or tungsten compounds.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol or methanol.
Substitution: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride), and solvents like dichloromethane or chloroform.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
(2-Nitro-1-phenylsulfanylethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Nitro-1-phenylsulfanylethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylsulfanyl group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity. The pathways involved include electron transfer, nucleophilic attack, and radical formation.
Comparison with Similar Compounds
Similar Compounds
(2-Nitro-1-phenylethyl)benzene: Lacks the sulfanyl group, resulting in different reactivity and applications.
(2-Amino-1-phenylsulfanylethyl)benzene: The amino group provides different chemical properties and biological activities.
(2-Nitro-1-phenylsulfanylethyl)benzene sulfone: Contains a sulfone group, leading to different oxidation states and reactivity.
Uniqueness
This compound is unique due to the presence of both nitro and phenylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
4231-84-9 |
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Molecular Formula |
C14H13NO2S |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
(2-nitro-1-phenylsulfanylethyl)benzene |
InChI |
InChI=1S/C14H13NO2S/c16-15(17)11-14(12-7-3-1-4-8-12)18-13-9-5-2-6-10-13/h1-10,14H,11H2 |
InChI Key |
FXZWBVKIRYXBPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])SC2=CC=CC=C2 |
Origin of Product |
United States |
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